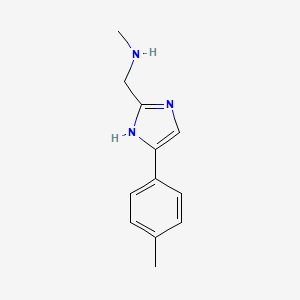
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine typically involves the reaction of 4-methylbenzyl chloride with methylamine in the presence of ethanol. The reaction is monitored by thin layer chromatography and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
化学反応の分析
Types of Reactions
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds, depending on the type of reaction and reagents used.
科学的研究の応用
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
n-Methyl-1-naphthalenemethylamine: This compound has a similar structure but with a naphthalene ring instead of an imidazole ring.
n-Methyl-1-(p-tolyl)methanamine: This compound is similar but lacks the imidazole ring, having only the p-tolyl group attached to the nitrogen atom.
Uniqueness
n-Methyl-1-(5-(p-tolyl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both the imidazole ring and the p-tolyl group, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
InChIキー |
KWGOVLASVBWYCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


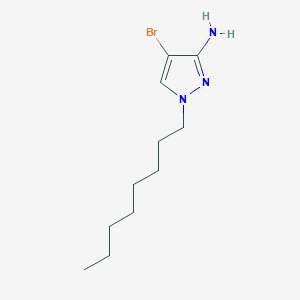



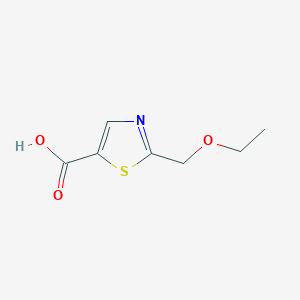

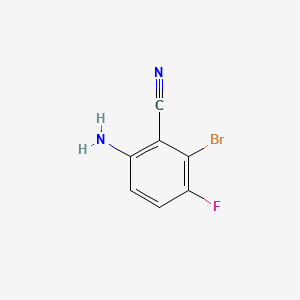


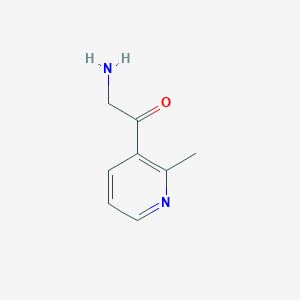
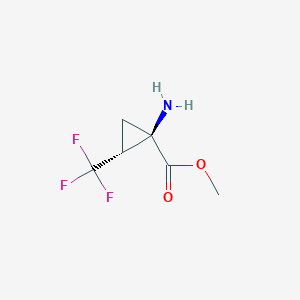


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
